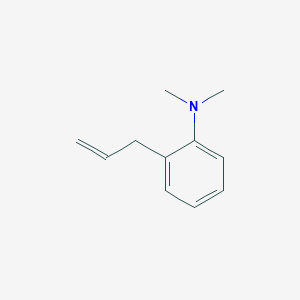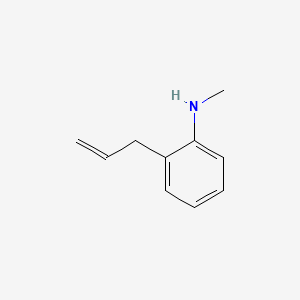
2-Allyl-N-methylaniline
Overview
Description
2-Allyl-N-methylaniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of an allyl group (a three-carbon chain with a double bond) and a methyl group attached to the nitrogen atom of the aniline ring. It is used as an intermediate in the synthesis of various pharmaceuticals and electronic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Allyl-N-methylaniline typically involves the monoallylation of aniline. One common method is the use of a zirconium dioxide-supported tungsten oxide solid catalyst. This process involves the reaction of aniline with allyl alcohol, resulting in the formation of this compound with high selectivity and yield . The reaction conditions usually include a temperature range of 100-150°C and a pressure of 1-5 MPa.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow synthesis. This method ensures consistent product quality and high efficiency. The use of heterogeneous catalysts, such as tungsten oxide supported on zirconium dioxide, is preferred due to their reusability and minimal contamination of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Allyl-N-methylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the allyl group into an epoxide or an alcohol.
Reduction: The nitro group in aniline derivatives can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Major Products Formed
Oxidation: Formation of epoxides or alcohols.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
2-Allyl-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of electronic materials and as a precursor for various dyes and pigments
Mechanism of Action
The mechanism of action of 2-Allyl-N-methylaniline involves its interaction with specific molecular targets. The allyl group can participate in nucleophilic addition reactions, while the aniline moiety can undergo electrophilic substitution. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Allylaniline: Lacks the methyl group on the nitrogen atom.
N-Methylaniline: Lacks the allyl group.
N,N-Dimethylaniline: Contains two methyl groups on the nitrogen atom instead of an allyl group.
Uniqueness
2-Allyl-N-methylaniline is unique due to the presence of both an allyl and a methyl group on the nitrogen atom. This dual substitution provides distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
N-methyl-2-prop-2-enylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-3-6-9-7-4-5-8-10(9)11-2/h3-5,7-8,11H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOWDDNYSYTRHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


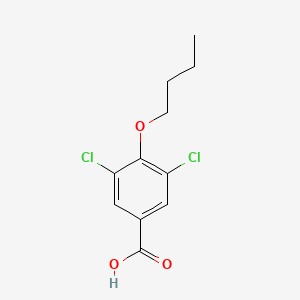
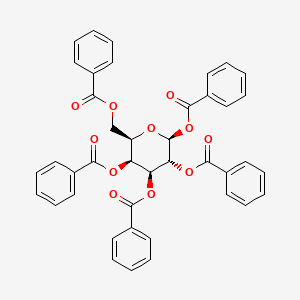


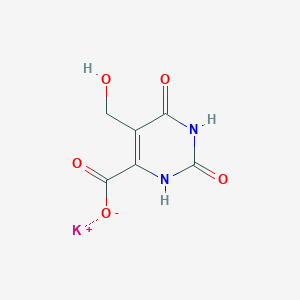
![[1-(2-Fluoro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3266011.png)

![[1-(2-Chloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B3266022.png)
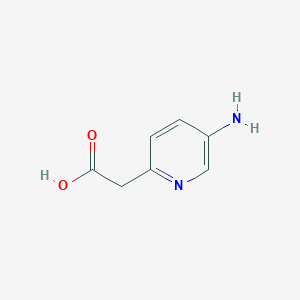


![4-Bromo-[1,1'-biphenyl]-2-amine](/img/structure/B3266036.png)

